molecular formula C12H18O2Te B14211077 2,6-Di(propan-2-yl)benzene-1-tellurinic acid CAS No. 828300-77-2

2,6-Di(propan-2-yl)benzene-1-tellurinic acid

Cat. No.: B14211077
CAS No.: 828300-77-2
M. Wt: 321.9 g/mol
InChI Key: VFSUKXFXZLUUSS-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)benzene-1-tellurinic acid is an organotellurium compound characterized by the presence of tellurium in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(propan-2-yl)benzene-1-tellurinic acid typically involves the reaction of 2,6-Di(propan-2-yl)benzene with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the tellurinic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(propan-2-yl)benzene-1-tellurinic acid undergoes various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tellurium compounds, while reduction reactions may produce lower oxidation state tellurium derivatives.

Scientific Research Applications

2,6-Di(propan-2-yl)benzene-1-tellurinic acid has several scientific research applications:

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Di(propan-2-yl)benzene-1-tellurinic acid involves its interaction with molecular targets through the tellurium center. The tellurium atom can participate in redox reactions, forming various oxidation states that interact with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: An organic compound with similar structural features but containing nitrogen instead of tellurium.

    N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different chemical reactivity.

Uniqueness

2,6-Di(propan-2-yl)benzene-1-tellurinic acid is unique due to the presence of tellurium, which imparts distinct chemical properties compared to similar compounds containing nitrogen or other elements

Properties

CAS No.

828300-77-2

Molecular Formula

C12H18O2Te

Molecular Weight

321.9 g/mol

IUPAC Name

2,6-di(propan-2-yl)benzenetellurinic acid

InChI

InChI=1S/C12H18O2Te/c1-8(2)10-6-5-7-11(9(3)4)12(10)15(13)14/h5-9H,1-4H3,(H,13,14)

InChI Key

VFSUKXFXZLUUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[Te](=O)O

Origin of Product

United States

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